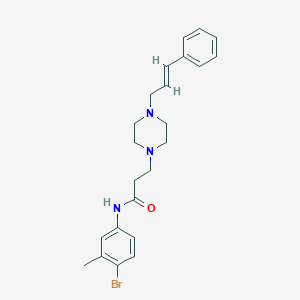
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a brominated aromatic ring, a piperazine moiety, and a propenyl group, making it a versatile molecule for chemical modifications and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route includes:
Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 4-bromo-3-methylphenyl.
Amidation: The brominated product is then reacted with 3-(4-piperazinyl)propanamide under basic conditions to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The bromine atom on the aromatic ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, 3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE is studied for its potential as a ligand for receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine
Medically, this compound is explored for its potential therapeutic effects, including its role as an anti-inflammatory or anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and piperazine moiety allow it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, such as modulation of neurotransmitter activity or inhibition of enzyme function.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromo-3-methylphenyl)benzamide: Similar structure but lacks the piperazine and propenyl groups.
N-(4-methoxyphenyl)-3-bromo-: Similar brominated aromatic ring but different substituents.
Uniqueness
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE is unique due to its combination of a brominated aromatic ring, a piperazine moiety, and a propenyl group. This combination provides a versatile platform for chemical modifications and biological interactions, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C23H28BrN3O |
|---|---|
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C23H28BrN3O/c1-19-18-21(9-10-22(19)24)25-23(28)11-13-27-16-14-26(15-17-27)12-5-8-20-6-3-2-4-7-20/h2-10,18H,11-17H2,1H3,(H,25,28)/b8-5+ |
Clave InChI |
JRETUHZRKDIGLD-VMPITWQZSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3)Br |
SMILES isomérico |
CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3)Br |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















